molecular formula C4H8O2 B1337458 Ethyl acetate-2-13C CAS No. 58735-82-3

Ethyl acetate-2-13C

Cat. No.: B1337458
CAS No.: 58735-82-3
M. Wt: 89.1 g/mol
InChI Key: XEKOWRVHYACXOJ-VQEHIDDOSA-N
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Description

Ethyl acetate-2-13C is a labeled compound where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used primarily in nuclear magnetic resonance (NMR) spectroscopy due to the presence of the carbon-13 isotope, which is NMR-active. The molecular formula of this compound is 13CH3CO2CH2CH3, and it has a molecular weight of 89.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl acetate-2-13C can be synthesized using diethyl sulfate and sodium acetate-2-13C as starting materials. The reaction typically occurs under controlled conditions to ensure the incorporation of the carbon-13 isotope at the desired position .

Industrial Production Methods

Industrial production of this compound involves the esterification of ethanol with acetic acid in the presence of an acid catalyst. Common catalysts include sulfuric acid, hydrochloric acid, and p-toluene sulfonic acid. The reaction is carried out under reflux conditions, and the product is purified through distillation .

Chemical Reactions Analysis

Types of Reactions

Ethyl acetate-2-13C undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce ethanol and acetic acid.

    Reduction: this compound can be reduced to ethanol using reducing agents such as lithium aluminum hydride.

    Oxidation: Oxidation of this compound can yield acetic acid.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

Major Products

    Hydrolysis: Ethanol and acetic acid.

    Reduction: Ethanol.

    Oxidation: Acetic acid.

Scientific Research Applications

Ethyl acetate-2-13C is widely used in scientific research, particularly in the field of NMR spectroscopy. Its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and to study molecular structures.

    Biology: Employed in metabolic studies to trace the incorporation of carbon atoms in biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetics to understand the metabolism of pharmaceutical compounds.

    Industry: Applied in the production of labeled compounds for various industrial processes .

Mechanism of Action

The mechanism of action of ethyl acetate-2-13C primarily involves its use as a tracer in NMR spectroscopy. The carbon-13 isotope provides a distinct signal in the NMR spectrum, allowing researchers to track the movement and transformation of the labeled carbon atom within a molecule. This helps in elucidating reaction mechanisms and understanding molecular interactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate-1-13C: Similar to ethyl acetate-2-13C but with the carbon-13 isotope at the carbon-1 position.

    Methyl acetate-13C: A similar ester with the carbon-13 isotope in the methyl group.

    Acetic acid-13C: Contains the carbon-13 isotope in the acetic acid molecule.

Uniqueness

This compound is unique due to the specific placement of the carbon-13 isotope at the carbon-2 position, which provides distinct NMR signals compared to other labeled compounds. This specificity allows for detailed studies of reaction mechanisms and molecular structures .

Properties

IUPAC Name

ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-3-6-4(2)5/h3H2,1-2H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKOWRVHYACXOJ-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20446289
Record name Ethyl acetate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58735-82-3
Record name Ethyl acetate-2-13C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20446289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl acetate-2-13C
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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